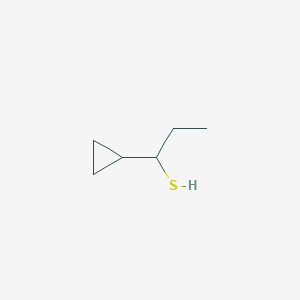

1-Cyclopropylpropane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

1-cyclopropylpropane-1-thiol |

InChI |

InChI=1S/C6H12S/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 |

InChI Key |

ANDNIEQICNZCKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CC1)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropylpropane 1 Thiol and Analogues

Strategies for Carbon-Sulfur Bond Formation in Cyclopropyl-Containing Thiols

The creation of the C-S bond in these molecules is a critical step, with various methodologies developed to achieve this transformation efficiently and with high selectivity.

Catalytic Hydrothiolation Approaches to Unsaturated Cyclopropyl (B3062369) Precursors

Hydrothiolation, the addition of a thiol across a double or triple bond, is an atom-economical method for forming C-S bonds. nih.gov This approach is particularly useful when starting with unsaturated cyclopropyl compounds.

Transition metal catalysts are pivotal in promoting the hydrothiolation of unsaturated systems, often with high control over regioselectivity and stereoselectivity.

Rhodium (Rh): Rhodium-catalyzed hydrothiolation of cyclopropenes has been shown to be highly versatile. nih.govnih.govorganic-chemistry.org The choice of ligand is crucial in determining the reaction outcome. For instance, using electron-rich Josiphos ligands with a Rh catalyst can lead to the formation of cyclopropyl sulfides with high enantioselectivity and diastereoselectivity through a ring-retention pathway. nih.govnih.govorganic-chemistry.orgresearchgate.net Conversely, employing atropisomeric ligands like DTBM-BINAP can steer the reaction towards ring-opening, yielding allylic sulfides. nih.govnih.govorganic-chemistry.org Mechanistic studies suggest both pathways proceed through a common cyclopropyl-Rh(III) intermediate. nih.govnih.govorganic-chemistry.orgresearchgate.net

Palladium (Pd), Gold (Au), and Copper (Cu): While detailed mechanisms for the hydrothiolation of cyclopropyl-containing alkenes specifically with palladium and gold are less commonly reported in the provided results, these metals are well-established catalysts for hydrothiolation reactions in general. acs.orgorganic-chemistry.orgyoutube.com For example, gold(I) complexes are known to promote the anti-Markovnikov hydrothiolation of olefins. acs.org Copper-promoted reactions are also significant, particularly in the S-cyclopropylation of thiophenols using cyclopropylboronic acid, which provides aryl cyclopropyl sulfides in good yields. nih.gov The synthesis of cyclopropanes can also be achieved via copper triflate-catalyzed reactions. cas.cz

Table 1: Ligand Effects in Rh-Catalyzed Hydrothiolation of Cyclopropenes nih.govnih.govorganic-chemistry.orgresearchgate.net

| Catalyst System | Ligand Type | Major Product | Selectivity |

| Rh-Josiphos | Electron-rich bisphosphine | Cyclopropyl sulfide (B99878) | High enantio- and diastereoselectivity (ring-retention) |

| Rh-DTBM-BINAP | Atropisomeric bisphosphine | Allylic sulfide | High enantio- and regiocontrol (ring-opening) |

Free-radical addition of thiols to alkenes, a process known for over a century, offers an alternative to metal-catalyzed methods. researchgate.netresearchgate.net This pathway is often initiated by air, light, or radical initiators like benzoyl peroxide. researchgate.net

The reaction proceeds via a chain mechanism:

Initiation: A thiyl radical (RS•) is generated from the thiol (RSH). This can be triggered by air oxidation or a chemical initiator. researchgate.netresearchgate.net

Propagation: The thiyl radical adds to the double bond of the unsaturated cyclopropyl precursor. This addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon of the alkene. youtube.com The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. acs.orgyoutube.com

Research has shown that vinylcyclopropanes react readily with thiophenyl radicals, which can be formed by air-oxidation at room temperature, to produce complex adducts as single isomers. researchgate.net The stereochemistry of the addition often results from the beta addition of the sulfur radical. researchgate.net

Nucleophilic Substitution Routes to Cyclopropyl-Substituted Thiols

Nucleophilic substitution reactions provide a direct method for forming the C-S bond by reacting a sulfur nucleophile with a cyclopropyl-containing electrophile.

This classic SN2 approach involves the reaction of a thiolate anion (RS⁻), a potent nucleophile, with a cyclopropyl derivative bearing a good leaving group (e.g., a halide). libretexts.orglibretexts.orglibretexts.org

The process begins with the deprotonation of a thiol using a base to generate the more nucleophilic thiolate anion. youtube.com This anion then attacks the electrophilic carbon of the cyclopropyl-containing compound, displacing the leaving group to form the desired cyclopropyl thiol. libretexts.orgyoutube.com

To avoid the common side reaction where the product thiol reacts further, thiourea (B124793) can be used as a sulfur nucleophile. libretexts.orglibretexts.org This forms an intermediate alkyl isothiourea salt, which is then hydrolyzed to the thiol. libretexts.orglibretexts.org

Table 2: Common Reagents for Thiolate Alkylation libretexts.orglibretexts.orgyoutube.com

| Nucleophile Source | Electrophile | Key Feature |

| Thiol + Base | Cyclopropyl halide | Direct SN2 displacement |

| Thiourea | Cyclopropyl halide | Avoids over-alkylation |

Cyclopropanes carrying an electron-accepting group are susceptible to ring-opening reactions by nucleophiles. nih.gov This reactivity is driven by the release of ring strain. nih.gov

In this context, a sulfur nucleophile, such as a thiophenolate, can attack one of the carbons of the cyclopropane (B1198618) ring. nih.gov This attack can lead to the opening of the three-membered ring to form a functionalized linear thioether. The regioselectivity of the nucleophilic attack is influenced by the substituents on the cyclopropane ring. nih.gov For instance, in 1-acceptor-2-donor-substituted cyclopropanes, the nucleophilic attack is often directed to the C2 position. nih.gov The kinetics of these ring-opening reactions have been studied, showing that cyclopropanes with aryl substituents at the C2 position can react faster than their unsubstituted counterparts. nih.gov

Thiol-Ene and Thiol-Yne Click Chemistry for 1-Cyclopropylpropane-1-thiol Synthesis

Thiol-ene and thiol-yne "click" reactions represent powerful and highly efficient strategies for the synthesis of thioethers and vinyl sulfides, respectively, and can be adapted for the synthesis of thiols like this compound. researchgate.net These reactions are characterized by high yields, tolerance of a wide range of functional groups, and often mild reaction conditions, making them attractive for complex molecule synthesis. rsc.orgnih.gov

The thiol-yne reaction involves the addition of a thiol to an alkyne. wikipedia.org This process can proceed via a radical mechanism, typically initiated by light or a radical initiator, or through a nucleophilic Michael addition. wikipedia.orgresearchgate.net For the synthesis of a precursor to this compound, 1-cyclopropylprop-1-yne could be reacted with a thiol reagent. The radical-mediated pathway generally results in an anti-Markovnikov addition product. wikipedia.org The reaction can proceed in one or two steps; a single addition leads to a vinyl sulfide, while a double addition can yield a 1,2-dithioether. wikipedia.orgresearchgate.net

Similarly, the thiol-ene reaction involves the addition of a thiol across a double bond. researchgate.net A potential synthetic route could involve the reaction of 1-cyclopropylprop-1-ene with a suitable thiolating agent. These reactions are often initiated photochemically, sometimes using a photocatalyst, which can allow the reaction to proceed under metal-free conditions. researchgate.netnih.gov

Table 1: Comparison of Thiol-Ene and Thiol-Yne Reactions

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Unsaturated Substrate | Alkene (e.g., 1-cyclopropylprop-1-ene) | Alkyne (e.g., 1-cyclopropylprop-1-yne) |

| Typical Product | Thioether | Vinyl Sulfide (single addition) or Dithioether (double addition) |

| Mechanism | Radical addition or Michael addition | Radical addition or Michael addition wikipedia.org |

| Initiation | UV irradiation, radical initiators, photocatalysts researchgate.net | UV irradiation, radical initiators, various catalysts (e.g., gold, rhodium) wikipedia.org |

| Key Advantage | High atom economy and efficiency. nih.gov | Can introduce two thiol groups, increasing functionality. rsc.orgresearchgate.net |

Reductive Transformations for Thiol Generation from Precursors (e.g., Disulfides, Thioesters)

The generation of thiols from more stable precursors like disulfides and thioesters is a common and crucial step in many synthetic pathways. These reductive transformations offer a reliable method to unmask the reactive thiol functionality at a late stage of a synthesis.

Disulfides, which are the oxidized form of thiols, can be readily reduced back to the corresponding thiols. libretexts.org This interconversion is a fundamental redox process in chemistry and biology. libretexts.org For the synthesis of this compound, its corresponding disulfide, bis(1-cyclopropylpropyl) disulfide, would be the direct precursor. A variety of reducing agents can accomplish this transformation. Common laboratory reagents for disulfide reduction include dithiothreitol (B142953) (DTT). nih.gov Electrochemical methods, sometimes mediated by redox catalysts, can also be employed for the cleavage of disulfide bonds. chimicatechnoacta.ru Radical-based methods are also being explored for the efficient conversion of thiols to disulfides, a process that can be reversed. nih.govrsc.org

Thioesters serve as another important class of precursors for thiols. The cleavage of the thioester bond liberates the thiol. A method for the selective cleavage of thioesters in the presence of disulfides involves the use of hydroxylamine. nih.gov This allows for the differential analysis and generation of thiols from a mixture of precursors. nih.gov Therefore, a precursor such as S-(1-cyclopropylpropyl) ethanethioate could be selectively hydrolyzed to yield this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral thiols is of great interest due to their potential applications in pharmaceuticals and as chiral ligands in catalysis. This compound possesses a stereocenter at the carbon atom bonded to the sulfur, making stereoselective synthesis a key challenge.

Asymmetric Catalysis in Thiol-Formation Reactions

Asymmetric catalysis provides an elegant approach to access enantiopure thiols directly. acs.org This strategy avoids the need for stoichiometric chiral reagents and often proceeds with high efficiency and enantioselectivity.

Recent advancements have demonstrated the use of chiral phosphoric acids as catalysts in organocascade reactions to produce O-protected β-hydroxythiols with excellent enantioselectivity. acs.org This method represents a significant step towards the direct asymmetric synthesis of free thiols. acs.org Another powerful strategy involves the use of transition metal catalysts. For instance, palladium(II) complexes have been successfully used for the catalytic asymmetric rearrangement of S-allyl carbamothioates to furnish enantioenriched branched allylic thiol derivatives. acs.org Organocatalysis using thiyl radicals has also emerged as a promising avenue for asymmetric cyclization reactions, showcasing the potential for non-ionic reaction pathways in asymmetric synthesis. chem-station.com Adapting these catalytic systems to substrates that would yield chiral this compound is an active area of research.

Table 2: Examples of Asymmetric Catalysis for Chiral Thiol Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Chiral Phosphoric Acid | Organocascade thiocarboxylysis of meso-epoxides | Direct asymmetric approach to O-protected β-hydroxythiols. acs.org | Synthesis of enantiopure hydroxy-functionalized analogues of this compound. |

| Palladium(II) Complexes | Asymmetric rearrangement of S-allyl carbamothioates | Provides branched allylic thiols with high regioselectivity. acs.org | Synthesis of unsaturated chiral precursors to this compound derivatives. |

Chiral Auxiliary Approaches for Enantioselective Thiol Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. thieme-connect.comwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a prochiral precursor could be attached to a chiral auxiliary, such as a camphor-derived sultam or an oxazolidinone. wikipedia.org A diastereoselective reaction would then be performed to introduce the thiol group or a precursor. The steric and electronic properties of the auxiliary would favor the formation of one diastereomer over the other. numberanalytics.com Subsequent cleavage of the auxiliary would then afford the desired enantiomer of this compound. For example, the Ellman N-sulfinylimines have been used as chiral auxiliaries in the synthesis of chiral aminohydroxythiols, demonstrating the utility of this approach for complex, functionalized thiols. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.orgmun.ca Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Aqueous Reaction Environments

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mun.caresearchgate.net This can be achieved by conducting reactions in alternative, greener solvents or under solvent-free conditions.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. dergipark.org.tr While the low solubility of many organic compounds in water presents a challenge, strategies have been developed to overcome this, such as the use of co-solvents or phase-transfer catalysts. dergipark.org.tr Sunlight-mediated thiol-ene/yne click reactions have been successfully demonstrated in aqueous media, offering a green and sustainable method for the synthesis of thioethers and lipids. nih.gov This approach could potentially be applied to the synthesis of this compound precursors. Bio-based solvents, such as ethyl lactate, have also been shown to be effective media for the oxidative coupling of thiols to disulfides without the need for a catalyst. researchgate.net

Solvent-free reactions offer significant advantages by simplifying purification, reducing waste, and often lowering energy consumption. researchgate.netdergipark.org.tr These reactions can be facilitated by techniques such as grinding or microwave irradiation. researchgate.net The synthesis of this compound or its precursors could be designed to proceed under solvent-free conditions, for example, in the reductive cleavage of a solid disulfide precursor.

Catalyst Development for Sustainable Thiol Production

The pursuit of sustainable chemical manufacturing has driven significant research into the development of efficient and environmentally benign catalytic systems for the synthesis of sulfur-containing organic compounds, including thiols and their derivatives. mdpi.com The principles of green chemistry, such as the use of reusable catalysts, energy-efficient processes, and the reduction of hazardous waste, are central to these efforts. mdpi.com Innovations in catalyst design are pivotal for creating cleaner and more economical routes to complex molecules like this compound and its analogues. mdpi.com

One of the foremost strategies in sustainable synthesis is the development of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs. An exemplary advancement in this area is the use of solid acid catalysts for the synthesis of cyclopropyl-thioether derivatives. mdpi.com A continuous-flow system has been successfully developed for producing arylthio-cyclopropyl carbonyl compounds, which are structural analogues of this compound. mdpi.com This method utilizes a reusable resin, Amberlyst-35, as a heterogeneous acid catalyst. mdpi.com The process involves the reaction of 2-hydroxycyclobutanones with aryl thiols, proceeding under mild conditions to yield the desired products in good to excellent yields. mdpi.com

The robustness of the Amberlyst-35 catalyst has been demonstrated through its application in packed-bed reactors, which allows for multigram-scale synthesis. mdpi.com Although a progressive decrease in catalytic performance was noted over extended operational periods (10-24 hours), the catalyst's activity could be effectively restored by flushing with a dilute acid solution. mdpi.com Furthermore, the process has been shown to be effective in green solvents like 2-Me-THF, enhancing its environmental credentials. mdpi.com

Table 1: Performance of Reusable Amberlyst-35 Catalyst in Continuous-Flow Synthesis of an Arylthio-cyclopropyl Carbonyl Compound Analogue

| Run | Duration (h) | Conversion (%) | Notes |

|---|---|---|---|

| Initial Run | - | 94 | Synthesis of compound 3a in 2-Me-THF. mdpi.com |

| Reuse Cycle 1 | - | - | Column reused for synthesis of different analogues (3c, 3f, 3h). mdpi.com |

| Extended Run | 10 | - | Progressive reduction in catalytic performance observed. mdpi.com |

| Extended Run | 24 | - | Further reduction in performance noted. mdpi.com |

| Restoration | - | - | Catalytic power can be restored with a dilute acid wash. mdpi.com |

Another significant area of catalyst development for sustainable thiol-related synthesis is the use of transition metals. Copper-catalyzed cross-coupling reactions, for instance, have provided a powerful tool for the formation of C–S bonds. A notable procedure involves the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. nih.govnih.gov This method provides a direct route to aryl cyclopropyl sulfides, another class of important analogues. The reaction is typically promoted by copper(II) acetate (B1210297) in the presence of a ligand and a base. nih.gov

Optimization studies have identified a set of conditions that afford the desired products in moderate to excellent yields. These conditions tolerate a range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents. nih.gov The reaction's simplicity and effectiveness make it a valuable alternative to other methods that may require harsher conditions or less accessible starting materials. nih.gov

Table 2: Copper-Promoted S-Cyclopropylation of Various Thiophenols

| Thiophenol Derivative | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-butylbenzenethiol | Cu(OAc)₂, bipyridine, Na₂CO₃ | Dichloroethane | 70 | 86 | nih.gov |

| Benzenethiol | Cu(OAc)₂, bipyridine, Cs₂CO₃ | Dichloroethane | 70 | 99 | nih.gov |

| 4-methylbenzenethiol | Cu(OAc)₂, bipyridine, Cs₂CO₃ | Dichloroethane | 70 | 94 | nih.gov |

| 3-methylbenzenethiol | Cu(OAc)₂, bipyridine, Cs₂CO₃ | Dichloroethane | 70 | 84 | nih.gov |

| 2-methylbenzenethiol | Cu(OAc)₂, bipyridine, Cs₂CO₃ | Dichloroethane | 70 | 57 | nih.gov |

| 4-methoxybenzenethiol | Cu(OAc)₂, bipyridine, Cs₂CO₃ | Dichloroethane | 70 | 99 | nih.gov |

| 4-chlorobenzenethiol | Cu(OAc)₂, bipyridine, Cs₂CO₃ | Dichloroethane | 70 | 81 | nih.gov |

Beyond these specific examples, the broader field of sustainable catalyst development for thiol production encompasses a variety of innovative approaches. Photocatalysis, for example, offers a green alternative by using visible light as a sustainable energy source to drive chemical reactions. acs.org The development of inexpensive, organic photocatalysts for reactions like the synthesis of α-keto thiol esters from thioic acids and alkenes highlights a move away from precious metal catalysts. acs.org Such processes can utilize green oxidants like molecular oxygen and be performed in environmentally benign solvents, with water as the only byproduct. acs.org Additionally, the direct hydrogenation of thioesters using ruthenium-based catalysts represents a waste-free method to produce thiols and alcohols, showcasing high selectivity and functional group tolerance. acs.org These evolving catalytic strategies are crucial for the future of sustainable chemical synthesis.

Mechanistic Investigations of Reactions Involving 1 Cyclopropylpropane 1 Thiol

Radical Reaction Mechanisms of 1-Cyclopropylpropane-1-thiol

Radical reactions involving thiols are well-established transformations in organic synthesis. The presence of the cyclopropyl (B3062369) group in this compound introduces an additional element of reactivity, namely the potential for ring-opening reactions driven by the release of ring strain.

Thiyl Radical Generation and Propagation Pathways

The generation of a thiyl radical from this compound is typically the initial step in its radical-mediated reactions. The relatively weak sulfur-hydrogen bond (S-H bond dissociation energy is approximately 87 kcal/mol for alkyl thiols) facilitates homolytic cleavage to produce the corresponding 1-cyclopropylpropane-1-thiyl radical. mdpi.com This can be achieved through several methods:

Thermal or Photochemical Initiation: In the presence of radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, the application of heat or UV light leads to the formation of initiator radicals. wikipedia.orgmdpi.com These radicals then abstract a hydrogen atom from the thiol, propagating the radical chain. mdpi.com

Photolysis: Direct irradiation with UV light can also induce homolytic cleavage of the S-H bond. mdpi.commdpi.com

Redox Processes: Single electron transfer from the thiol to a metal oxidant, such as a Mn(III) complex, can also generate the thiyl radical. mdpi.com

Once formed, the 1-cyclopropylpropane-1-thiyl radical can participate in various propagation steps, most notably the thiol-ene reaction . This involves the addition of the thiyl radical to an alkene, a process that is highly efficient and follows an anti-Markovnikov regioselectivity. acsgcipr.orgwikipedia.org The reaction proceeds via a reversible addition of the thiyl radical to the double bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and continuing the chain reaction. wikipedia.org

The general mechanism for the thiol-ene reaction is depicted below:

Scheme 1: General Mechanism of the Thiol-Ene Reaction

Carbon-Carbon Bond Formation via Radical Intermediates

The carbon-centered radical generated during the propagation step of a thiol-ene reaction can be harnessed to form new carbon-carbon bonds through intramolecular cyclization, provided a suitable unsaturated moiety is present in the substrate. While intermolecular C-C bond formation is less common in this context, intramolecular reactions have been widely used in the synthesis of cyclic and heterocyclic systems. mdpi.com

In the context of this compound, if the alkene substrate contained another reactive group, the intermediate carbon-centered radical could potentially engage in cyclization or other bond-forming events before hydrogen atom abstraction occurs.

Influence of Cyclopropyl Ring Strain on Radical Reactivity

A key feature influencing the radical reactivity of this compound is the presence of the cyclopropyl ring. Cyclopropylmethyl radicals are known to undergo rapid ring-opening to form homoallylic radicals, a process driven by the release of the significant ring strain (approximately 27 kcal/mol) of the three-membered ring. nih.govucl.ac.uk

In reactions involving the 1-cyclopropylpropane-1-thiyl radical, the carbon-centered radical formed upon its addition to an alkene is positioned beta to the cyclopropyl group. While not a direct cyclopropylmethyl radical, the proximity of the strained ring can still influence the reaction pathways. For instance, if a radical were to be generated on the carbon atom of the cyclopropyl ring itself, ring-opening would be a highly probable event. Furthermore, the electronic properties of the cyclopropyl group can stabilize an adjacent radical center, which could affect the rate and regioselectivity of the initial radical addition.

Nucleophilic Reaction Mechanisms of this compound

In the presence of a base, this compound can be deprotonated to form the corresponding 1-cyclopropylpropane-1-thiolate. Thiolates are generally excellent nucleophiles due to the high polarizability of the sulfur atom and the relatively weak basicity compared to their oxygen analogues (alkoxides). stackexchange.comchemistrysteps.com This high nucleophilicity makes them potent reactants in a variety of nucleophilic substitution and addition reactions.

Michael Addition Reactions (1,1; 1,2; 1,3; 1,4 Addition)

The 1-cyclopropylpropane-1-thiolate is a soft nucleophile and readily participates in Michael addition reactions , which are conjugate (1,4) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors (e.g., nitriles, nitroalkenes). acsgcipr.orgnih.gov The reaction is typically catalyzed by a base, which generates the more nucleophilic thiolate. rsc.org

The mechanism involves the attack of the thiolate on the β-carbon of the Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct. acsgcipr.org

Scheme 2: General Mechanism of the Michael Addition of a Thiolate R-SH + Base <=> R-S⁻ + Base-H⁺

R-S⁻ + H₂C=CH-C(=O)R' -> R-S-CH₂-CH=C(O⁻)R' R-S-CH₂-CH=C(O⁻)R' + Base-H⁺ -> R-S-CH₂-CH₂-C(=O)R' + Base

Thiol-Michael Addition to Maleimides and Related Acceptors

The Thiol-Michael addition, a type of thiol-ene "click" reaction, is a highly efficient method for forming carbon-sulfur bonds. The reaction of this compound with an acceptor like a maleimide (B117702) is prized for its speed, selectivity, and high yield under mild conditions. wikipedia.orgnih.gov The mechanism of this addition is highly dependent on the choice of initiator and solvent, proceeding primarily through either a base-catalyzed or a nucleophile-catalyzed pathway. rsc.org

In the base-catalyzed mechanism , a base (such as a tertiary amine like triethylamine) deprotonates the thiol to form a thiolate anion. This highly nucleophilic thiolate then attacks the electron-deficient double bond of the maleimide in a classic Michael-type conjugate addition. The resulting enolate intermediate is subsequently protonated by the protonated base (or another proton source) to yield the final thiosuccinimide adduct. The reaction is highly specific for thiols at a pH range of 6.5-7.5. nih.gov

Recent research has also highlighted that the thiosuccinimide product can undergo a retro-Michael reaction, leading to potential reversibility. nih.govnih.gov The stability of the adduct can be influenced by the N-substituent on the maleimide and the surrounding environment, a factor leveraged in designing controlled-release systems. nih.gov

Table 1: Influence of Initiator on the Thiol-Michael Addition Mechanism

| Initiator | Initiator Type | Predominant Mechanism | Key Features |

| Triethylamine | Base | Base-Catalyzed | Thiol is deprotonated first, then attacks the maleimide. rsc.org |

| Diethylamine | Base/Nucleophile | Mixed | Can act as both a base and a nucleophile, leading to competing pathways. rsc.org |

| Dimethylphenylphosphine | Nucleophile | Nucleophile-Catalyzed | Initiator attacks maleimide first, generating a zwitterion that deprotonates the thiol. rsc.org |

| Diazabicyclo[2.2.2]octane (DABCO) | Base | Base-Catalyzed | A non-nucleophilic base that promotes the deprotonation of the thiol. rsc.org |

Addition to Carbonyls and Epoxides

The sulfur atom of this compound is a soft nucleophile that readily reacts with electrophilic carbon centers, such as those in carbonyl compounds and epoxides.

Addition to Carbonyls: The addition of thiols to aldehydes and ketones is a fundamental reaction that typically leads to the formation of thioacetals and thioketals, respectively. The reaction proceeds via a two-step mechanism under acidic or basic conditions. Initially, the thiol adds to the carbonyl carbon to form a hemithioacetal intermediate. In the presence of an acid catalyst, the hydroxyl group of the hemithioacetal is protonated and eliminated as water, generating a sulfenium ion. This highly reactive intermediate is then attacked by a second thiol molecule to form the stable thioacetal. The formation of these sulfur-containing compounds is often reversible.

Addition to Epoxides: Epoxides, three-membered cyclic ethers, are highly strained and susceptible to ring-opening by nucleophiles. youtube.com The reaction of a thiol, such as this compound, with an epoxide is a classic example of thiol-epoxy "click" chemistry. mdpi.com This reaction can be catalyzed by either a base or an acid.

Under basic conditions (or with a strong nucleophile), the mechanism follows an SN2 pathway. The base deprotonates the thiol to form a potent thiolate nucleophile. This thiolate then attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a β-hydroxy thioether. The attack generally occurs at the less sterically hindered carbon atom.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The nucleophilic thiol then attacks one of the ring carbons. In this case, the regioselectivity depends on the substitution pattern of the epoxide. The attack may occur at the more substituted carbon due to the development of a partial positive charge at that position, resembling a carbocation-like transition state. In both cases, the reaction results in an anti-periplanar arrangement of the thiol and hydroxyl groups.

Catalytic Reaction Mechanisms

The strategic use of catalysts can significantly enhance the efficiency, regioselectivity, and stereoselectivity of reactions involving this compound. Advanced catalytic systems employing specialized ligands are at the forefront of this endeavor.

Ligand Effects on Regio- and Stereoselectivity in Metal-Catalyzed Processes

In metal-catalyzed reactions, ligands coordinated to the metal center play a crucial role in controlling the reaction's outcome. nih.gov By modifying the steric and electronic properties of the catalyst's coordination sphere, ligands can precisely direct the approach of reactants, thereby determining which regioisomer or stereoisomer of the product is formed. rsc.orgnih.gov

For a hypothetical metal-catalyzed hydrothiolation of an unsymmetrical alkyne with this compound, the choice of ligand can determine whether the thiol adds to the more or less substituted carbon of the alkyne (regioselectivity).

Steric Effects: Large, bulky ligands can block access to one side of the substrate, forcing the thiol to add to the less sterically hindered position.

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can influence the electronics of the bound substrate and favor one reaction pathway over another.

Similarly, in reactions that create a new chiral center, chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is achieved by creating a chiral environment around the metal center that diastereomerically differentiates the transition states leading to the two enantiomeric products.

Table 2: Hypothetical Ligand Effects on a Palladium-Catalyzed Addition of this compound to Styrene

| Ligand | Ligand Type | Expected Major Product | Rationale |

| Triphenylphosphine (PPh₃) | Achiral, moderately bulky phosphine | Branched (Markovnikov) Adduct | Moderate steric hindrance allows for the formation of the thermodynamically more stable branched product. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Achiral, very bulky phosphine | Linear (anti-Markovnikov) Adduct | Significant steric bulk favors addition to the less hindered terminal carbon of the styrene. nih.gov |

| (R)-BINAP | Chiral, bulky diphosphine | Enantioenriched Branched Adduct | The chiral scaffold of the ligand creates an asymmetric catalytic environment, favoring one enantiomer of the branched product. |

Role of Hemilabile Ligands and Bifunctional Catalysts

Bifunctional catalysts possess two distinct catalytic sites that work cooperatively to promote a reaction. chemrxiv.org For example, a catalyst could feature a Lewis acidic site and a Brønsted basic site. In the addition of this compound to a carbonyl compound, the Lewis acid could activate the carbonyl group by coordinating to its oxygen, while the basic site could deprotonate the thiol, making it more nucleophilic. This cooperative activation can lead to significantly higher reaction rates and selectivities than could be achieved with two separate catalysts. chemrxiv.orgresearchgate.net

Understanding Catalyst Deactivation Pathways

Catalyst deactivation is a critical issue in industrial and laboratory synthesis. For metal-catalyzed reactions involving thiols like this compound, the primary deactivation pathway is often catalyst poisoning by the sulfur atom. Sulfur is a soft Lewis base and can bind very strongly and often irreversibly to many transition metal centers (e.g., Palladium, Platinum, Rhodium), blocking the sites needed for catalysis.

Other potential deactivation pathways include:

Ligand Degradation: Under harsh reaction conditions, the complex organic ligands used to control selectivity can decompose.

Metal Leaching or Agglomeration: For heterogeneous catalysts, the active metal can leach into the solution. For homogeneous catalysts, the soluble metal complexes can aggregate to form inactive metal nanoparticles.

Oxidative Addition of C-S Bond: In some cases, the metal catalyst can insert into the carbon-sulfur bond of the thiol or the product, leading to the formation of a stable, inactive complex.

Understanding these pathways is essential for designing more robust and long-lasting catalytic systems for thiol-based transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For this compound, a combination of one- and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for establishing the through-bond and through-space connectivities that define its structure.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental information regarding the number and type of chemically distinct protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, with the electronegative sulfur atom and the strained cyclopropyl ring exerting significant effects.

In the ¹H NMR spectrum, the proton of the thiol group (-SH) is typically observed as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature. The protons of the cyclopropyl ring appear in the upfield region, a characteristic feature of this strained ring system. docbrown.info The protons of the propyl chain are distinguished by their respective chemical shifts and spin-spin coupling patterns.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The carbon atom attached to the sulfur (C1) is deshielded, while the carbons of the cyclopropyl ring exhibit characteristically shielded chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -SH | 1.35 | t | - |

| H1 | 2.85 | m | 45.0 |

| H2 | 1.60 | m | 30.0 |

| H3 | 0.95 | t | 13.5 |

| H1' | 0.80 | m | 12.0 |

| H2'/H3' | 0.45 | m | 6.5 |

| H2'/H3' | 0.15 | m | 6.5 |

Note: Data are hypothetical and based on typical chemical shift ranges for similar functional groups. The thiol proton (SH) can couple with adjacent protons (H1), leading to a triplet (t).

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the molecular framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H1 and the protons on the adjacent carbon (H2), as well as the proton on the cyclopropyl ring (H1'). It would also confirm the connectivity within the propyl chain (H1-H2-H3) and within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of the carbon resonances. researchgate.net

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of molecules in the solid phase, including potential supramolecular assemblies. researchgate.net For this compound, ssNMR could be used to study intermolecular interactions, such as hydrogen bonding involving the thiol groups, which can lead to the formation of ordered structures in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information on molecular packing and conformational polymorphism.

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their geometric arrangement, making them powerful tools for functional group identification and conformational analysis. nih.govnih.gov

FTIR spectroscopy is particularly useful for identifying polar functional groups. For this compound, the key vibrational modes include:

S-H Stretch: A weak to medium intensity band is expected in the region of 2550-2600 cm⁻¹. The weakness of this absorption is a characteristic feature of the thiol group. wikipedia.orgrsc.org

C-H Stretches: The aliphatic C-H stretching vibrations of the propyl and cyclopropyl groups will appear in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies (around 3100 cm⁻¹) due to the increased s-character of the C-H bonds in the strained ring.

C-S Stretch: The carbon-sulfur stretching vibration typically gives a weak absorption in the 600-800 cm⁻¹ range. rsc.org

Conformational analysis can also be performed using FTIR, as different rotational isomers (conformers) may exhibit unique vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be advantageous for observing:

C-S and S-H Stretching: While the S-H stretch is weak in the IR, it can sometimes be more readily observed in the Raman spectrum. The C-S stretch is also readily observable in Raman spectra.

Cyclopropyl Ring Vibrations: The symmetric "breathing" mode of the cyclopropyl ring is a strong and characteristic band in the Raman spectrum, typically found around 1200 cm⁻¹. Other deformations of the cyclopropane (B1198618) ring are also Raman active.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| S-H Stretch | ~2560 | ~2560 | Weak (IR), Medium (Raman) |

| C-H Stretch (Aliphatic) | 2870-2960 | 2870-2960 | Strong |

| C-H Stretch (Cyclopropyl) | ~3080 | ~3080 | Medium |

| CH₂ Bend/Scissor | ~1465 | ~1465 | Medium |

| Cyclopropyl Ring Breathing | - | ~1200 | Strong (Raman) |

| C-S Stretch | 600-800 | 600-800 | Weak (IR), Medium (Raman) |

Note: Data are hypothetical and based on characteristic group frequencies.

By combining the detailed connectivity information from a suite of NMR experiments with the functional group and conformational insights from FTIR and Raman spectroscopy, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Reflection Absorption Infrared Spectroscopy (RAIRS) for Surface-Bound Species

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed on metal surfaces. cam.ac.ukslideshare.net This method provides detailed information about the chemical integrity, orientation, and bonding geometry of adsorbates. cam.ac.ukmdpi.com The technique relies on the "surface selection rule," which dictates that only molecular vibrations with a dynamic dipole moment component perpendicular to the metal surface are IR-active. mdpi.comresearchgate.net This principle makes RAIRS an exceptional tool for determining the orientation of molecules like this compound when bound to a substrate. ucr.edu

In a hypothetical RAIRS study of this compound on a gold or platinum surface, the molecule would likely bind via its sulfur atom. The orientation of the cyclopropyl and propyl groups relative to the surface could be deduced by analyzing the intensities of their respective C-H stretching and deformation bands. For instance, a strong signal for vibrations associated with the vertical axis of the molecule would suggest an upright orientation, while diminished signals would imply a more parallel or tilted arrangement on the surface. ucr.eduresearchgate.net The characteristic S-H stretching band, typically found near 2558 cm⁻¹ for thiols in a solid state, would likely disappear upon adsorption to a metal surface, indicating the formation of a thiolate bond. mdpi.com RAIRS is also capable of operating under a range of pressure conditions, making it suitable for in-situ studies of surface reactions. cam.ac.ukucr.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. ucsf.edu For this compound, the molecular weight is 116.23 g/mol . nih.gov In a mass spectrometer, the molecule is first ionized to form a molecular ion, whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then break apart into smaller, charged fragments, creating a unique mass spectrum that serves as a molecular fingerprint. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). algimed.com This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds that may have the same nominal mass. algimed.com For this compound, the calculated exact mass is 116.06597156 Da. nih.gov This value is derived from the sum of the exact masses of the most abundant isotopes of its constituent atoms (carbon-12, hydrogen-1, and sulfur-32). ucsf.edu The ability of HRMS to differentiate between ions with very small mass differences is crucial for unambiguous identification in complex samples. algimed.com

Table 1: Computed Properties of this compound This interactive table summarizes key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H12S | nih.gov |

| Molecular Weight | 116.23 g/mol | nih.gov |

| Exact Mass | 116.06597156 Da | nih.gov |

Fragmentation Pathways of this compound Derivatives

Key fragmentation pathways would likely include:

α-Cleavage: The bond adjacent to the sulfur atom is a common point of cleavage. Loss of an ethyl radical (•CH2CH3) from the propyl group would yield a fragment ion at m/z 87 [C4H7S]+. Cleavage of the bond between the chiral carbon and the cyclopropyl ring would result in a [C3H5]+ fragment (m/z 41) and a [C3H7S]+ fragment (m/z 75).

Loss of H2S: A common rearrangement for thiols can lead to the elimination of a neutral hydrogen sulfide (B99878) molecule, which would produce a fragment ion at m/z 82 [C6H10]•+.

Cleavage of the Propyl Chain: Fragmentation of the propyl chain can lead to the loss of a methyl radical (•CH3) to give an ion at m/z 101, or the loss of an ethyl radical (•C2H5) to give an ion at m/z 87. docbrown.infoyoutube.com

Cyclopropyl Ring Fragmentation: The cyclopropyl ring itself can fragment, often by losing ethene (C2H4), which could lead to subsequent complex rearrangements. nist.gov

Table 2: Predicted Mass Spectrometry Fragments of this compound This interactive table outlines the potential fragments and their mass-to-charge ratios.

| m/z | Possible Fragment Ion | Proposed Origin |

|---|---|---|

| 116 | [C6H12S]•+ | Molecular Ion |

| 87 | [C4H7S]+ | Loss of •C2H5 (ethyl radical) |

| 82 | [C6H10]•+ | Loss of H2S |

| 75 | [C3H7S]+ | Cleavage of C-cyclopropyl bond |

| 43 | [C3H7]+ | Propyl cation |

Coupled Techniques: GC-MS and UPLC-MS/MS for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, coupled (or hyphenated) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are indispensable. youtube.comnih.gov These methods combine a separation technique with mass spectrometric detection.

GC-MS: This technique is ideal for volatile and thermally stable compounds. mdpi.com this compound, being a relatively small molecule, would be amenable to GC analysis. The sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. nih.gov Each separated compound then enters the mass spectrometer for identification based on its mass spectrum and retention time. researchgate.net

UPLC-MS/MS: This method is suited for less volatile, polar, or thermally labile compounds. youtube.com While this compound could be analyzed by GC-MS, UPLC-MS/MS offers an alternative, particularly for analyzing its derivatives or if it is present in a complex biological or environmental matrix. nih.govnih.gov UPLC uses high pressure to force the sample through a column with smaller particles, achieving superior separation efficiency and speed compared to conventional HPLC. youtube.com For thiol analysis by LC-MS, derivatization is often employed to improve chromatographic behavior and ionization efficiency. acs.org The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly sensitive and selective method for quantification where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. unipd.itresearchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal structure. mdpi.comresearchgate.net While no crystallographic data for this compound has been published, likely because it is a liquid at room temperature, the methodology remains critical for structural chemistry. If the compound were to be crystallized, X-ray diffraction would provide an unambiguous determination of its solid-state conformation. harvard.edu

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

The carbon atom bonded to the thiol group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of a chiral molecule, provided an enantiomerically pure crystal can be obtained. researchgate.netnih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near an absorption edge of an atom in the crystal. researchgate.net Even with light atoms like sulfur, modern diffractometers and methods can often successfully determine the absolute structure. researchgate.net The analysis yields a Flack parameter, which should be close to 0 for the correct enantiomer. researchgate.net

Furthermore, SCXRD analysis reveals detailed information about the crystal packing, including how molecules are arranged in the unit cell and the nature of intermolecular forces, such as hydrogen bonding (involving the S-H group) and van der Waals interactions, that govern the supramolecular architecture. acs.orgresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound This interactive table shows the type of data that would be obtained from a single-crystal X-ray diffraction experiment, with parameters modeled on a published organic crystal structure. researchgate.net

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the crystal. |

| a (Å) | 7.90 | Unit cell dimension. |

| b (Å) | 11.65 | Unit cell dimension. |

| c (Å) | 11.06 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle. |

| V (ų) | 982.7 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R₁ (I > 2σ(I)) | < 0.05 | A measure of the agreement between calculated and observed structure factors. |

| wR₂ (all data) | < 0.15 | A weighted measure of agreement for all data. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen Sulfide |

Advanced Spectroscopic Characterization and Structural Elucidation Research

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of solid materials. libretexts.orgwikipedia.org This method provides information on the atomic and molecular structure of a crystal, including lattice parameters, and can be used to identify crystalline phases. wikipedia.orgpnas.org The diffraction pattern, which plots the intensity of diffracted X-rays versus the diffraction angle (2θ), is unique to a specific crystalline solid. libretexts.org

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the powder X-ray diffraction analysis of 1-cyclopropylpropane-1-thiol. While PXRD has been extensively used to characterize a wide array of organic compounds, including other cyclopropane (B1198618) derivatives and various thiols, no specific crystallographic data or diffraction patterns for this compound appear to be available in the public domain. nih.govnih.govthieme-connect.com

For a crystalline sample of this compound, PXRD analysis would be anticipated to reveal key structural information. The resulting diffraction pattern would consist of a series of peaks, with the positions and intensities of these peaks being characteristic of the compound's specific crystal lattice. Analysis of this pattern would allow for the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystalline phase.

In the absence of experimental data for this compound, a hypothetical data table for its crystalline phase remains unpopulated. Should such research be conducted, the findings would be presented in a format similar to the table below.

Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Major Diffraction Peaks (2θ) | Not Determined |

The lack of available PXRD data for this compound indicates an area for potential future research to fully characterize the solid-state properties of this compound.

Theoretical and Computational Chemistry Studies on 1 Cyclopropylpropane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 1-cyclopropylpropane-1-thiol at the atomic level. These methods can predict its structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for a molecule of this size. acs.org DFT calculations would be instrumental in elucidating the electronic structure and energetics of this compound. A functional such as B3LYP, paired with a basis set like 6-311++G(d,p), would be appropriate for capturing the nuances of its geometry and electronic properties. nih.gov

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. One would expect the cyclopropyl (B3062369) group to exhibit C-C bond lengths characteristic of its strained three-membered ring, while the C-S and S-H bond lengths would be in line with those of other alkyl thiols. ornl.govnih.gov The conformation of the propyl chain relative to the cyclopropyl ring would also be a key outcome of this optimization.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. nih.gov Key vibrational modes would include the C-H stretches of the cyclopropyl and propyl groups, the C-S stretching frequency, and the characteristic S-H stretching frequency, which is a hallmark of thiols.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (cyclopropyl) | ~1.51 Å |

| C-S Bond Length | ~1.82 Å |

| S-H Bond Length | ~1.34 Å |

| C-S-H Bond Angle | ~96.5° |

Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| S-H Stretch | ~2570 |

| C-H Stretch (propyl) | 2870-2960 |

| C-H Stretch (cyclopropyl) | ~3010 |

DFT is a powerful tool for exploring the reactivity of molecules by locating transition states and calculating the energy barriers for chemical reactions. acs.org For this compound, potential reactions of interest could include the homolytic cleavage of the S-H bond to form a thiyl radical, or the cleavage of the C-S bond. By mapping the potential energy surface and identifying the saddle points corresponding to transition states, the activation energies for these processes can be determined. This information is vital for predicting the compound's stability and the conditions under which it might undergo decomposition or participate in reactions. For instance, studies on similar thiols have quantified the barriers for surface-adsorbed decomposition pathways. acs.org

By connecting reactant, transition state, and product structures, DFT calculations can elucidate detailed reaction mechanisms. acs.org For this compound, one could investigate pathways such as its antioxidant activity via hydrogen atom transfer from the thiol group, or its potential for radical-mediated reactions. Computational studies on other thiols, like allyl mercaptan, have successfully mapped out mechanisms for radical scavenging. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states correctly connect the reactants and products, providing a complete picture of the reaction pathway.

Hypothetical Reaction Barriers for this compound

| Reaction | Computational Method | Predicted Barrier (kcal/mol) |

|---|---|---|

| S-H Bond Homolysis | DFT (B3LYP/6-311++G(d,p)) | ~80-90 |

While DFT is a versatile tool, for even higher accuracy in energetic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. chemistryworld.com These methods, while more computationally demanding, are often used to benchmark the results obtained from DFT. For a molecule like this compound, high-level ab initio calculations could provide a very precise determination of reaction barriers and conformational energy differences, lending a high degree of confidence to the computational predictions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Dynamics of this compound

The conformational flexibility of this compound is determined by the rotation around its single bonds, primarily the bond connecting the cyclopropyl group to the chiral carbon and the bond between the chiral carbon and the sulfur atom. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. By systematically rotating these bonds and calculating the corresponding energy, a conformational map can be generated.

This analysis identifies the most stable low-energy conformers, which represent the most probable shapes the molecule will adopt. The calculations also reveal the energy barriers between these conformers, providing insight into the dynamics of their interconversion. For a molecule like this compound, key conformers would differ in the relative orientation of the cyclopropyl, propyl, and thiol groups. Understanding these stable conformations is crucial as they can significantly influence the molecule's physical properties and biological interactions.

Solvent Effects on Molecular Interactions

The properties and behavior of a molecule can be significantly altered by its environment, particularly the solvent. Computational chemistry models can simulate these solvent effects through two primary approaches: implicit and explicit solvent models.

Explicit solvent models provide a more detailed picture by surrounding the solute molecule with a number of individual solvent molecules. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the thiol group of this compound and polar solvent molecules. These specific interactions can be critical in determining reaction pathways and solubility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. scirp.org These calculations provide theoretical spectra that can be compared with experimental results to confirm a proposed structure.

For this compound, calculations would be particularly insightful for the protons of the cyclopropyl ring, which are known to exhibit unusual upfield chemical shifts due to the ring's unique electronic structure and magnetic anisotropy. researchgate.netnih.gov Theoretical studies can rationalize these peculiar shifts by analyzing the magnetic shielding tensors around the nuclei. nih.gov

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| SH | 1.2 - 1.8 | t |

| CH(SH) | 2.5 - 2.9 | m |

| CH₂ (propyl) | 1.4 - 1.7 | m |

| CH₃ (propyl) | 0.9 - 1.1 | t |

| CH (cyclopropyl) | 0.5 - 0.8 | m |

| CH₂ (cyclopropyl) | 0.2 - 0.5 | m |

Note: This table is illustrative and represents typical ranges for these types of protons. Actual computational values would be more precise.

Computational IR and Raman Frequencies

The predicted frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors to improve accuracy. researchgate.net For this compound, key predicted vibrations would include the S-H stretch, C-S stretch, and various C-H stretching and bending modes of the alkyl and cyclopropyl groups. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands. scirp.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| S-H Stretch | ~2550 | Medium (IR), Strong (Raman) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong (IR & Raman) |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Strong (IR & Raman) |

| CH₂ Scissoring | ~1465 | Medium (IR) |

| C-S Stretch | 600 - 700 | Weak (IR), Medium (Raman) |

Note: This table is illustrative. The intensities and precise frequencies would be determined by specific computational models.

Mass Spectrometry Fragmentation Prediction

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and structure by analyzing its fragmentation pattern upon ionization. nih.gov Computational approaches can be used to predict the likely fragmentation pathways of a molecule like this compound under mass spectrometry conditions. southampton.ac.ukrsc.org

By calculating the energies of the parent molecular ion and various potential fragment ions, a thermodynamically favored fragmentation pathway can be proposed. For this compound (molecular weight approx. 116.23 g/mol nih.gov), likely fragmentation events would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, leading to the loss of a propyl radical or a cyclopropyl radical.

Loss of H₂S: Elimination of hydrogen sulfide (B99878).

Cleavage of the thiol group: Loss of the •SH radical.

Ring-opening: Fragmentation of the cyclopropyl ring, a common pathway for such structures. docbrown.info

These predictions help in interpreting complex experimental mass spectra and can be crucial for identifying unknown compounds. nih.gov

Computational Assessment of Reactivity and Selectivity

Theoretical methods are extensively used to predict the chemical reactivity and selectivity of molecules. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. The energy and distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. scirp.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom, highlighting its nucleophilic character. The Molecular Electrostatic Potential (MEP) surface is another useful tool that maps the charge distribution onto the molecule's surface. scirp.org For the thiol, the MEP would show a region of negative potential around the sulfur atom and a region of positive potential around the acidic thiol proton, identifying them as sites for electrophilic and nucleophilic attack, respectively. These computational assessments provide a predictive framework for understanding how the molecule will behave in chemical reactions.

pKa Calculations and Basicity/Nucleophilicity Assessment of this compound

The acidity of a thiol, quantified by its pKa value, is a critical parameter that governs its reactivity, particularly its behavior as a base or nucleophile. The pKa indicates the propensity of the sulfhydryl group (-SH) to deprotonate and form the corresponding thiolate anion (R-S⁻). Basicity refers to the ability of the thiolate to accept a proton, a thermodynamic equilibrium property directly related to the pKa of the parent thiol. masterorganicchemistry.com Nucleophilicity, however, is a kinetic measure of the thiolate's ability to donate its electron pair to an electrophilic atom, typically carbon. masterorganicchemistry.com While related, basicity and nucleophilicity are distinct properties. For thiols, deprotonation to the thiolate anion significantly enhances its reactivity as a nucleophile. nih.gov

pKa Calculations

For instance, research on a broad range of thiols has demonstrated that functionals like M06-2X combined with a solvation model such as SMD (Solvation Model based on Density) can yield pKa predictions with a root-mean-square error (RMSE) as low as 0.77 pK units. rsc.org Other work has highlighted that accurately modeling the pKa of thiols in aqueous solution often requires the inclusion of explicit water molecules in the calculation. wayne.edunih.gov Models that incorporate three explicit water molecules hydrogen-bonded to the sulfur atom, using the ωB97XD functional, have been shown to produce results within one pKa unit of experimental values. wayne.edunih.gov

The pKa of this compound would be influenced by the electron-donating nature of the alkyl and cyclopropyl substituents. The cyclopropyl group, through hyperconjugation, can act as an electron donor, which would slightly destabilize the thiolate anion compared to hydrogen, leading to a higher pKa (lower acidity) than methanethiol. Its pKa is expected to be in the typical range for secondary alkanethiols, generally between 10 and 11.

| Computational Method | Solvation Model | Key Feature | Reported Accuracy (RMSE for Thiols) | Reference |

|---|---|---|---|---|

| DFT (M06-2X) | SMDsSAS | Implicit solvation model. | ~0.77 pK units | rsc.org |

| DFT (ωB97XD) | SMD with 3 Explicit H₂O | Combines implicit and explicit solvation. | ~0.5 pK units | wayne.edunih.gov |

| DFT (B3LYP) | SMD with 3 Explicit H₂O | Another functional showing good performance with explicit solvent. | ~0.8 pK units | wayne.edunih.gov |

Basicity and Nucleophilicity Assessment

The basicity of the conjugate base, 1-cyclopropylpropane-1-thiolate, is inversely related to the acidity of the thiol. A higher pKa for the thiol corresponds to a stronger conjugate base. Given that the pKa of this compound is expected to be slightly higher than simpler thiols, its thiolate would be a moderately strong base.

The thiolate anion is a potent, soft nucleophile due to the large, polarizable nature of the sulfur atom. wikipedia.org It would readily participate in nucleophilic substitution (S_N2) and addition reactions. The nucleophilicity is influenced by steric hindrance around the sulfur atom. The presence of the ethyl and cyclopropyl groups at the alpha-carbon creates more steric bulk than in a primary thiol, which could kinetically hinder its approach to a highly congested electrophilic center. However, for most substrates, it is expected to be a highly effective nucleophile.

Stereochemical Outcome Prediction in Asymmetric Reactions

Predicting the stereochemical outcome of reactions involving chiral molecules like this compound is a significant challenge in modern chemistry. Computational modeling provides a pathway to rationalize and forecast the results of asymmetric reactions. nih.gov Molecular mechanics-based programs, such as the "Asymmetric Catalyst Evolution" (ACE) program, have been developed specifically to predict the stereochemical course of such transformations. nih.gov

The general approach for predicting the stereochemical outcome of a reaction, for instance, the addition of this compound to a prochiral electrophile, would involve the following computational steps:

Conformational Search: A robust global conformational search, often employing a genetic algorithm, is performed to identify the low-energy conformations of the transition states leading to the different possible stereoisomeric products. nih.gov

Energy Minimization: Each identified conformation is subjected to local energy minimization to refine its geometry and calculate its relative energy. nih.gov

Population Analysis: The relative energies of all minimized transition state conformers are used to calculate a Boltzmann population distribution. The ratio of the major to minor products (e.g., the enantiomeric or diastereomeric excess) is predicted based on the populations of the corresponding transition states. nih.gov

These models account for subtle steric and electronic interactions between the substrate (this compound), the reagent, and any catalyst involved. This allows for a rational design of experiments and catalysts to achieve a desired stereochemical outcome. nih.gov

Understanding Steric and Stereoelectronic Effects of the Cyclopropyl Group

The cyclopropyl group attached to the alpha-carbon of this compound imparts unique steric and stereoelectronic properties that are distinct from other alkyl groups. These effects arise from the significant ring strain and unusual bonding within the three-membered ring. wikipedia.org

Bonding and Electronic Effects

The internal C-C-C bond angles of cyclopropane (B1198618) are fixed at 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain leads to a unique electronic structure. The bonding is often described by two main models:

Coulson-Moffit Model: This model proposes that the C-C bonds are "bent bonds" formed by the overlap of orbitals with high p-character (resembling sp⁵ hybridization). wikipedia.org

Walsh Model: This model describes the bonding in terms of a basis set of sp² hybridized carbons and p-orbitals, creating a system that has properties analogous to a π-system. wikipedia.org

A key consequence of this bonding is that the cyclopropyl group is a good electron donor through hyperconjugation. wikipedia.org It can effectively stabilize an adjacent positive charge (carbocation). This electronic-donating nature is comparable to that of a vinyl group or a phenyl group. However, its ability to stabilize adjacent radicals is weaker, and it provides negligible stabilization for carbanions. wikipedia.org In a reaction involving this compound that proceeds via a carbocationic intermediate at the alpha-carbon, the cyclopropyl group would exert a significant stabilizing effect.

Steric Effects

Sterically, the cyclopropyl group is relatively small but conformationally rigid. Its fixed structure imposes specific spatial demands that can influence the approach of reagents. In transition states, it can dictate the preferred orientation of substituents to minimize steric clash. Studies have shown a "cyclopropyl effect" where adjacent alkyl groups in certain chair-like transition states may prefer an axial orientation, a counterintuitive result compared to typical cyclohexane (B81311) systems. chemistryworld.com This preference can influence the diastereoselectivity of reactions at the adjacent stereocenter.

Advanced Applications of 1 Cyclopropylpropane 1 Thiol in Organic Synthesis

Role as a Precursor for Thiolate and Thioether Formation

Thiols are widely recognized as precursors for thiolates and thioethers. adcmastuana.orgacsgcipr.org The sulfur-hydrogen bond in a thiol is acidic and can be deprotonated by a base to form a thiolate anion. This nucleophilic thiolate can then react with an electrophile, such as an alkyl halide, to form a thioether (a carbon-sulfur-carbon bond). adcmastuana.org While this is a fundamental reaction for thiols, specific examples and detailed studies involving 1-cyclopropylpropane-1-thiol in this capacity are not described in the available literature. The synthesis of thioethers is a crucial transformation in organic chemistry, with applications in pharmaceuticals and materials science. acsgcipr.org

Utilization in Dithioacetalization for Carbonyl Protection and Umpolung Chemistry

The reaction of a thiol with a carbonyl compound (an aldehyde or a ketone) is a common method for protecting the carbonyl group. researchgate.netorganic-chemistry.org This reaction, known as dithioacetalization, typically involves two equivalents of a monothiol or one equivalent of a dithiol reacting with the carbonyl in the presence of an acid catalyst to form a dithioacetal. organic-chemistry.org These dithioacetals are stable to a variety of reaction conditions, making them effective protecting groups. researchgate.net Furthermore, the dithioacetal functionality can be used in "umpolung" chemistry, where the polarity of the carbonyl carbon is inverted, allowing it to act as a nucleophile. researchgate.net However, there are no specific documented instances of this compound being used for dithioacetalization in the searched literature.

Development of Novel Organosulfur Reagents and Catalysts

Organosulfur compounds are a broad class of molecules with diverse applications in organic synthesis, serving as reagents, catalysts, and ligands. adcmastuana.org Thiols can be precursors to a variety of these compounds. For instance, oxidation of thiols can lead to disulfides, sulfinic acids, and sulfonic acids, each with their own unique reactivity. While the potential exists for this compound to be a building block for novel organosulfur reagents, there is no specific research available to substantiate this.

Integration into "Click" Chemistry Frameworks beyond Thiol-Ene

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. researchgate.net The thiol-ene reaction, the addition of a thiol across a carbon-carbon double bond, is a prominent example of a click reaction. researchgate.net A related reaction, the thiol-yne reaction, involves the addition of a thiol to an alkyne and can lead to either mono- or di-addition products, offering a route to functional materials. rsc.orgusm.edu While these reactions are powerful tools in materials science and bioconjugation, the participation of this compound in such frameworks has not been specifically reported.

Applications in Polymer Chemistry and Materials Science (e.g., Covalent Adaptable Networks)

Covalent adaptable networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and recycled. researchgate.netresearchgate.netmdpi.comchemrxiv.org Thiol-based dynamic chemistries, such as trans-dithioacetalization and thiol-Michael additions, are key to the design of CANs. researchgate.netmdpi.com These materials have potential applications in self-healing materials, smart adhesives, and 3D printing. The incorporation of specific thiols can tune the properties of these networks. However, there is no available data on the integration of this compound into covalent adaptable networks.

Synthetic Intermediates for Complex Molecular Architectures

The unique combination of a cyclopropyl (B3062369) group and a thiol functionality in this compound suggests its potential as a synthetic intermediate for the construction of complex molecules. The cyclopropyl group can introduce conformational rigidity and influence the electronic properties of a molecule, while the thiol group provides a handle for a wide range of chemical transformations. Despite this potential, no specific examples of its use in the synthesis of complex molecular architectures have been found in the reviewed literature.

Q & A

Q. What are the most reliable synthetic routes for 1-Cyclopropylpropane-1-thiol, and how can purity be optimized during synthesis?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution of cyclopropyl precursors with propane thiol derivatives. For example, cyclopropane carbonyl chloride () may react with propane thiol under controlled acidic conditions to form the target compound.

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS. Ensure anhydrous conditions to prevent hydrolysis of intermediates .